N-Boc-N-desethyl Sunitinib-d5

Analytical Method Validation Reference Standards Impurity Profiling

N-Boc-N-desethyl Sunitinib-d5 (CAS 1246832-84-7) is the essential deuterated, Boc-protected intermediate for synthesizing labeled N-desethyl sunitinib—the active metabolite internal standard for LC-MS/MS bioanalysis. Unlike the unprotected metabolite N-Desethyl Sunitinib-d5 or unlabeled N-Boc-N-desethyl Sunitinib, this compound uniquely combines a +5 Da isotope mass shift with acid-labile Boc protection, enabling on-demand deprotection to yield high-purity labeled metabolite. Critical for ANDA impurity profiling, forced degradation studies, and pharmacokinetic quantification at LOQ 0.06 ng/mL. Avoid batch inconsistency; secure your supply now.

Molecular Formula C25H31FN4O4
Molecular Weight 475.576
CAS No. 1246832-84-7
Cat. No. B587264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-desethyl Sunitinib-d5
CAS1246832-84-7
SynonymsN-[2-(N-tert-Butoxycarbonylethylamino-d5)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; 
Molecular FormulaC25H31FN4O4
Molecular Weight475.576
Structural Identifiers
SMILESCCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
InChIInChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2
InChIKeyGJJVBOSWZGYOFA-ILZNSAHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-N-desethyl Sunitinib-d5 (CAS 1246832-84-7): A Deuterated Intermediate for Sunitinib Metabolite Synthesis and Analytical Method Development


N-Boc-N-desethyl Sunitinib-d5 (CAS 1246832-84-7) is a deuterated, Boc-protected derivative of N-desethyl sunitinib, the primary active metabolite of the multi-targeted receptor tyrosine kinase inhibitor sunitinib. This compound is characterized by the incorporation of five deuterium atoms at the N-ethyl position and the presence of a tert-butoxycarbonyl (Boc) protecting group [1]. It is primarily utilized as a stable isotope-labeled intermediate in the preparation of labeled sunitinib metabolites for bioanalytical applications, including LC-MS/MS method development, method validation (AMV), and quality control (QC) in pharmaceutical research [2]. Its molecular formula is C₂₅H₂₆D₅FN₄O₄, with a molecular weight of 475.57 g/mol [3].

N-Boc-N-desethyl Sunitinib-d5: Why It Cannot Be Replaced by Unlabeled or Non-Boc-Protected Analogs in Regulated Bioanalysis


Generic substitution of N-Boc-N-desethyl Sunitinib-d5 with unlabeled N-Boc-N-desethyl Sunitinib (CAS 1246833-23-7) or with the deuterated metabolite N-Desethyl Sunitinib-d5 (CAS 1217247-62-5) fails due to fundamental differences in analytical performance and intended application. The compound's dual functionality—combining stable isotope labeling (+5 Da mass shift) with a Boc protecting group—enables its unique role as a synthetic intermediate for preparing labeled N-desethyl sunitinib [1]. In contrast, N-Desethyl Sunitinib-d5 serves as a direct internal standard for LC-MS/MS quantification [2], while unlabeled N-Boc-N-desethyl Sunitinib lacks the mass shift required for isotope dilution mass spectrometry [3]. The Boc group is essential for the subsequent deprotection step to yield the labeled metabolite, a synthetic route that cannot be achieved with the unprotected deuterated analog alone.

N-Boc-N-desethyl Sunitinib-d5: Comparative Evidence for Analytical Method Development and Metabolite Synthesis


Superior Purity for Reference Standard Applications vs. Unlabeled N-Boc-N-desethyl Sunitinib

N-Boc-N-desethyl Sunitinib-d5 is supplied with a minimum purity specification of ≥98%, as indicated by vendor technical datasheets . In contrast, the unlabeled analog N-Boc-N-desethyl Sunitinib (CAS 1246833-23-7) is typically offered with a purity specification of 95% . This higher purity threshold for the deuterated form is critical for its use as a reference standard in analytical method validation (AMV) and for impurity profiling in ANDA/DMF submissions, where low-level impurities could compromise method accuracy [1].

Analytical Method Validation Reference Standards Impurity Profiling

Defined +5 Da Mass Shift Enables Isotope Dilution LC-MS/MS, Unattainable with Unlabeled N-Boc-N-desethyl Sunitinib

The incorporation of five deuterium atoms into N-Boc-N-desethyl Sunitinib-d5 results in a molecular weight of 475.57 g/mol, a +5 Da mass shift relative to the unlabeled N-Boc-N-desethyl Sunitinib (MW 470.54 g/mol) [1]. This precise mass difference allows the compound to serve as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification after Boc deprotection to yield N-desethyl sunitinib-d5 [2]. In contrast, the unlabeled analog provides no mass shift and therefore cannot be used for isotope dilution mass spectrometry, a technique essential for correcting matrix effects and ion suppression in complex biological matrices .

LC-MS/MS Stable Isotope Labeling Internal Standard

Boc-Protected Intermediate Enables Controlled Synthesis of Labeled Metabolite, Unlike Direct Use of N-Desethyl Sunitinib-d5

N-Boc-N-desethyl Sunitinib-d5 is specifically designed as an intermediate for the preparation of labeled sunitinib metabolites, not as a direct analytical standard [1]. The Boc protecting group on the secondary amine allows for selective deprotection to yield N-desethyl sunitinib-d5 (CAS 1217247-62-5) under controlled conditions . In contrast, the deuterated metabolite N-Desethyl Sunitinib-d5 is the final analytical standard used directly in LC-MS/MS methods, but cannot serve as a synthetic intermediate for further derivatization [2]. This distinction is critical: procurement of the Boc-protected precursor is necessary when researchers require in-house synthesis of the labeled metabolite with verified isotopic purity and batch-to-batch consistency.

Metabolite Synthesis Isotopic Labeling Synthetic Intermediate

Comprehensive Characterization Data Supports Regulatory Compliance (ANDA/DMF) More Extensively Than Unlabeled Impurity Standards

N-Boc-N-desethyl Sunitinib-d5 is supplied with detailed characterization data compliant with regulatory guidelines, including full Certificates of Analysis (COA) and analytical data packages suitable for ANDA and DMF submissions . While unlabeled N-Boc-N-desethyl Sunitinib is also used as an impurity standard, vendor documentation indicates that the deuterated form is explicitly designated for analytical method validation (AMV) and Quality Controlled (QC) applications in the context of commercial production of sunitinib [1]. This regulatory-focused documentation package reduces the burden on end-users to generate and validate characterization data independently, accelerating the path to regulatory submission.

Regulatory Compliance ANDA Filing DMF Submission

N-Boc-N-desethyl Sunitinib-d5: High-Value Procurement Scenarios for Pharmaceutical Analysis and Metabolite Research


In-House Synthesis of Isotopically Labeled N-Desethyl Sunitinib for LC-MS/MS Internal Standard Use

Researchers preparing stable isotope-labeled N-desethyl sunitinib-d5 for use as an internal standard in LC-MS/MS bioanalytical methods can utilize N-Boc-N-desethyl Sunitinib-d5 as the starting material. After Boc deprotection under mild acidic conditions, the resulting N-desethyl sunitinib-d5 provides a +5 Da mass shift, enabling accurate quantification of the active metabolite in plasma samples with lower limits of quantitation as low as 0.06 ng/mL when paired with validated methods [1]. This approach ensures batch-to-batch consistency in isotopic purity and is cost-effective compared to purchasing the final labeled metabolite directly.

Method Validation (AMV) and Quality Control (QC) for Sunitinib ANDA/DMF Submissions

Pharmaceutical companies developing generic sunitinib formulations require comprehensive impurity profiling and analytical method validation. N-Boc-N-desethyl Sunitinib-d5 serves as a deuterated impurity reference standard with ≥98% purity and full regulatory-compliant documentation, supporting the identification and quantification of process-related impurities in drug substance batches [1]. Its use in forced degradation studies and stability-indicating methods is specifically noted for ANDA and DMF filings [2].

Pharmacokinetic and Metabolic Pathway Studies of Sunitinib

In preclinical and clinical pharmacokinetic studies, accurately tracking the formation of N-desethyl sunitinib, the active metabolite, is essential. N-Boc-N-desethyl Sunitinib-d5 provides a synthetic route to generate the labeled metabolite, which can then be used to quantify unbound and total N-desethyl sunitinib concentrations in plasma following equilibrium dialysis and LC-MS/MS analysis [1]. This is particularly relevant given the narrow therapeutic window of sunitinib (target total trough concentration 50–100 ng/mL) and the established exposure-efficacy relationship [2].

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